molecular formula C23H18N4O3S3 B2666962 N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2-(4-methylbenzenesulfonamido)benzamide CAS No. 394227-53-3

N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2-(4-methylbenzenesulfonamido)benzamide

Cat. No.: B2666962
CAS No.: 394227-53-3
M. Wt: 494.6
InChI Key: IYSZMKZOHMGDKZ-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which are known for their various biological activities . The presence of the thiazole and benzothiazole rings could potentially contribute to its biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR spectroscopy would likely be used to confirm the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The sulfonamide group could potentially undergo various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups .

Scientific Research Applications

Anticancer Potential

Researchers have synthesized derivatives related to 2-[(4-methylphenyl)sulfonylamino]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide, demonstrating promising pro-apoptotic activity in melanoma cell lines. Specifically, a compound showed significant growth inhibition against melanoma cancer cell lines, indicating potential anticancer applications (Yılmaz et al., 2015).

Synthesis of Heterocycles

The compound's structure has been utilized in the synthesis of benzothiazole- and benzimidazole-based heterocycles. These heterocycles are essential in various pharmacological and biological applications, highlighting the compound's role in developing new chemical entities (Darweesh et al., 2016).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides, chemically related to the given compound, have shown efficacy as class III electrophysiological agents. This indicates potential applications in developing drugs for cardiac arrhythmias (Morgan et al., 1990).

Antimalarial and Antiviral Properties

Sulphonamide derivatives, including structures similar to the queried compound, have been investigated for their antimalarial activity. Moreover, their potential in COVID-19 drug development has been explored, utilizing computational calculations and molecular docking studies (Fahim & Ismael, 2021).

Synthesis of Bioactive Molecules

The compound's framework has been used in synthesizing bioactive molecules like fluoro-substituted benzothiazoles, displaying a range of biological activities, including antimicrobial properties (Patel et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Sulfonamides are generally known to inhibit bacterial growth by acting as competitive inhibitors of dihydropteroate synthase .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and physical and chemical properties .

Future Directions

Future research could involve further investigation into the synthesis, structure, reactivity, mechanism of action, and biological activity of this compound .

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S3/c1-13-7-9-15(10-8-13)33(29,30)27-17-6-4-3-5-16(17)22(28)26-23-25-18-11-12-19-20(21(18)32-23)24-14(2)31-19/h3-12,27H,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSZMKZOHMGDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C5=C(C=C4)SC(=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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